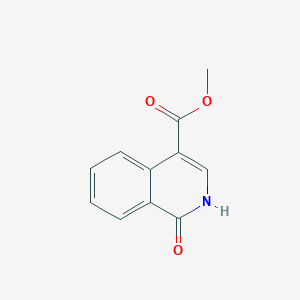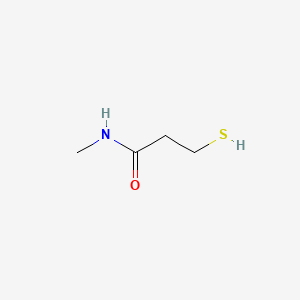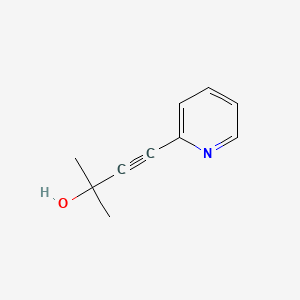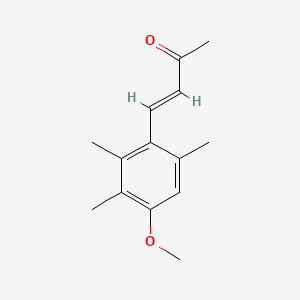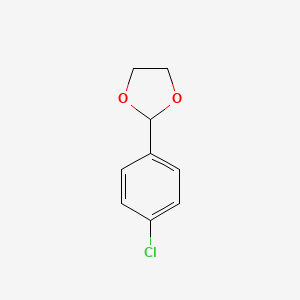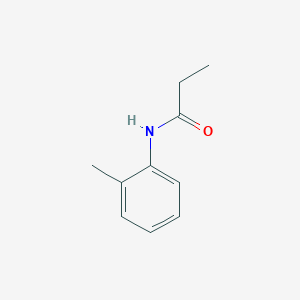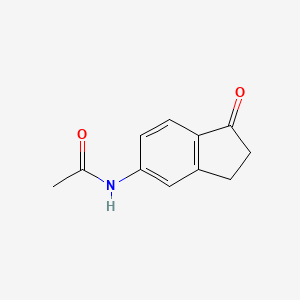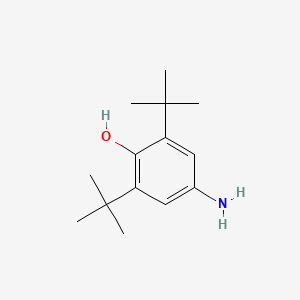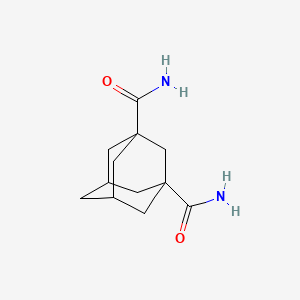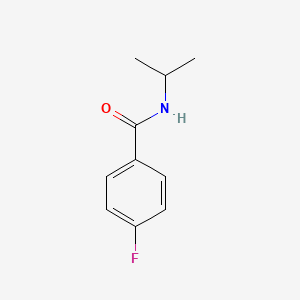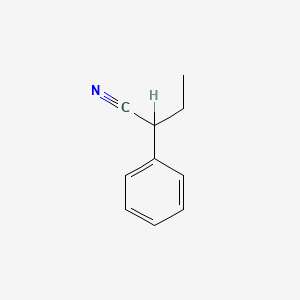
2-苯基丁腈
描述
Molecular Structure Analysis
The molecular structure of 2-Phenylbutanenitrile consists of a phenyl group (a benzene ring) attached to a butanenitrile group . The butanenitrile group contains a nitrile functional group (−C≡N), which is linear and polar, leading to certain unique physical and chemical properties.Physical And Chemical Properties Analysis
2-Phenylbutanenitrile has a density of 1.0±0.1 g/cm3, a boiling point of 237.1±9.0 °C at 760 mmHg, and a flash point of 105.0±0.0 °C . It has a molar refractivity of 45.0±0.3 cm3, and its polar surface area is 24 Å2 . It also has a refractive index of n20/D 1.5086 (lit.) and a density of 0.974 g/mL at 25 °C (lit.) .科学研究应用
1. 合成复杂有机化合物
2-苯基丁腈在合成复杂有机化合物中起着至关重要的作用。例如,它被用作合成曲美布汀(trimebutine)的关键中间体,曲美布汀是用于治疗肠易激综合征的药物。合成过程涉及烷基化和水解步骤,表明它在有机合成中的多功能性(Chen Jia-run, 2009)。
2. 促进化学反应
2-苯基丁腈在促进某些化学反应中起着关键作用。例如,其衍生物用于氧化环化过程,以创建复杂的分子结构,如2-(3-氧代吲哚-2-基)乙腈。这个过程展示了它在涉及亲核分子内环化和氧化的化学转化中的实用性(N. A. Aksenov et al., 2022)。
3. 分析分子相互作用和性质
涉及2-苯基丁腈及其衍生物的研究还侧重于理解分子相互作用和性质。对2-苯基丁酸及其衍生物的研究,与2-苯基丁腈密切相关,涉及分析它们的分子结构、振动频率,并通过分子对接方法探索其作为药物识别的潜力(B. Raajaraman et al., 2019)。
4. 合成过程中的杂质分析
2-苯基丁腈相关化合物的存在在杂质分析中也很重要,特别是在合成类似甲基苯丙胺(methamphetamine)等药物时。识别这些杂质有助于了解合成途径,可能在监管和法医应用中发挥作用(Deanna Langone et al., 2021)。
属性
IUPAC Name |
2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUPXNVRNBDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862408 | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutanenitrile | |
CAS RN |
769-68-6 | |
| Record name | α-Ethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-phenylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 2-phenylbutanenitrile?
A1: 2-phenylbutanenitrile can be synthesized through various methods. Two common approaches are:
- Alkylation of 2-phenylacetonitrile: This method involves alkylating 2-phenylacetonitrile with bromoethane. The resulting 2-phenylbutanenitrile can be further hydrolyzed to 2-phenylbutanoic acid and subsequently reduced to 2-phenyl-1-butanol using sodium borohydride (NaBH4) and iodine (I2). []
Q2: What impurities are commonly observed during the synthesis of methamphetamine using 2-phenylbutanenitrile as a precursor?
A2: Using 2-phenylbutanenitrile as a precursor in methamphetamine synthesis can lead to the formation of specific impurities. Research has identified several impurities, including (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-(methylamino)-2-phenylbutanenitrile, 3-methyl-2,4-diphenylpentanedinitrile, 2-phenylbutyronitrile, and 3-hydroxy-2-phenylbutanenitrile. The presence of these impurities can be valuable for identifying methamphetamine synthesized using this particular precursor. []
Q3: Can 2-phenylbutanenitrile derivatives be used in the fragrance industry?
A3: Interestingly, some 2-phenylbutanenitrile derivatives exhibit unique olfactory properties. For instance, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, also known as 2,2-bis(prenyl)-3-oxobutyronitrile, possesses a fruity, rosy, and green aroma. Research suggests that both the nitrile and carbonyl functional groups could contribute to its odor profile. Further modifications of the substitution pattern in this compound class can lead to variations in odor thresholds and perceived scent profiles, making them interesting candidates for fragrance applications. []
Q4: How does the structure of 2-phenylbutanenitrile derivatives impact their reactivity?
A4: The structure of 2-phenylbutanenitrile derivatives plays a crucial role in their reactivity. For example, the presence of electron-withdrawing substituents on 2-propenylanisoles significantly influences their reaction with 2-phenylalkanenitriles. Under phase-transfer catalysis conditions, these compounds undergo Michael addition, resulting in the formation of substituted 4-aryl-2-phenylbutyronitriles. []
Q5: Can 2-phenylbutanenitrile be a starting material for synthesizing more complex molecules?
A5: Yes, 2-phenylbutanenitrile can serve as a versatile building block in organic synthesis. For example, it can be used to synthesize optically pure (2S,4R)- and (2R,4R)-1,2,3,4-tetrahydro-4-ethyl-1,1,4-trimethyl-3Z-ethylidene-2-naphthalenols. This multi-step synthesis involves key transformations like acylation of isobutene and a Wittig reaction, showcasing the utility of 2-phenylbutanenitrile in constructing complex molecular architectures. []
Q6: Are there any known bacterial interactions with 2-phenylbutanenitrile?
A6: Research suggests that certain bacteria can interact with 2-phenylbutanenitrile. For instance, Agrobacterium tumefaciens strain d3 exhibits enantioselective hydrolysis activity towards 2-phenylpropionitrile and other related (R,S)-2-arylpropionitriles. This enzymatic activity highlights the potential for biocatalytic applications of specific bacterial strains in the transformation of nitrile-containing compounds. [] Further studies exploring enrichment strategies for nitrile-hydrolysing bacteria could provide valuable insights into their metabolic pathways and potential biotechnological applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

